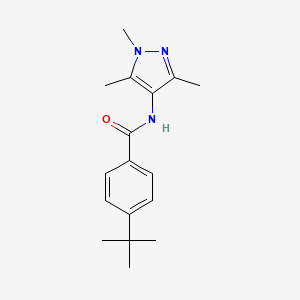
N-methyl-2-(3-methyl-2-oxobenzimidazol-1-yl)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-(3-methyl-2-oxobenzimidazol-1-yl)-N-phenylacetamide, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug development. This compound belongs to the family of indazole-based synthetic cannabinoids and has been found to exhibit high affinity and potency for the cannabinoid receptor CB1.
Mecanismo De Acción
N-methyl-2-(3-methyl-2-oxobenzimidazol-1-yl)-N-phenylacetamide exerts its effects by binding to the cannabinoid receptor CB1, which is primarily found in the central nervous system. This binding results in the activation of various signaling pathways, leading to the modulation of neurotransmitter release and subsequent physiological effects.
Biochemical and Physiological Effects:
N-methyl-2-(3-methyl-2-oxobenzimidazol-1-yl)-N-phenylacetamide has been found to exhibit a range of biochemical and physiological effects, including analgesic, anxiolytic, and anti-inflammatory properties. Additionally, it has been found to induce hypothermia and alter locomotor activity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-methyl-2-(3-methyl-2-oxobenzimidazol-1-yl)-N-phenylacetamide in lab experiments is its high potency and selectivity for the CB1 receptor, which makes it a useful tool for studying the physiological effects of cannabinoid receptor activation. However, one of the limitations of N-methyl-2-(3-methyl-2-oxobenzimidazol-1-yl)-N-phenylacetamide is its potential toxicity and adverse effects, which must be carefully considered when designing experiments.
Direcciones Futuras
There are numerous future directions for research involving N-methyl-2-(3-methyl-2-oxobenzimidazol-1-yl)-N-phenylacetamide, including the investigation of its potential therapeutic applications in the treatment of various medical conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the CB1 receptor. Finally, the development of novel synthetic cannabinoids based on the structure of N-methyl-2-(3-methyl-2-oxobenzimidazol-1-yl)-N-phenylacetamide may lead to the discovery of new drugs with improved therapeutic profiles.
Métodos De Síntesis
The synthesis of N-methyl-2-(3-methyl-2-oxobenzimidazol-1-yl)-N-phenylacetamide involves the reaction of N-phenylacetamide with 3-methyl-2-oxobenzimidazole in the presence of N-methylmorpholine and triethylamine. The resulting product is then purified using column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-methyl-2-(3-methyl-2-oxobenzimidazol-1-yl)-N-phenylacetamide has been the subject of numerous scientific studies due to its potential applications in medicinal chemistry and drug development. One of the major areas of research has been the investigation of its mechanism of action and its effects on the cannabinoid receptor CB1. Additionally, N-methyl-2-(3-methyl-2-oxobenzimidazol-1-yl)-N-phenylacetamide has been studied for its potential therapeutic applications in the treatment of various medical conditions, including pain, anxiety, and inflammation.
Propiedades
IUPAC Name |
N-methyl-2-(3-methyl-2-oxobenzimidazol-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-18(13-8-4-3-5-9-13)16(21)12-20-15-11-7-6-10-14(15)19(2)17(20)22/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJDYJIMTXGYRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=O)CC(=O)N(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(3-methyl-2-oxobenzimidazol-1-yl)-N-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-2-[3-(2,4-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7471644.png)
![N-[(3,4-dimethoxyphenyl)methyl]-6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7471645.png)


![2-methyl-N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7471670.png)
![[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoylamino)-2-oxoethyl] (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7471684.png)

![N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)-2-[(2-ethyl-1,3-thiazol-4-yl)methyl-methylamino]acetamide](/img/structure/B7471696.png)
![N-(1-methylpyrazol-3-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B7471703.png)
![7-Anilino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B7471711.png)
![N-cyclohexyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7471719.png)

![N-[2-oxo-2-(2-pyridin-2-ylethylamino)ethyl]-4-phenoxybenzamide](/img/structure/B7471733.png)
![2-(1,3-dioxoisoindol-2-yl)ethyl (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7471739.png)